

# A Comprehensive Technical Guide to Algestone Acetophenide (C29H36O4)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth overview of **Algestone** Acetophenide (molecular formula C29H36O4), a synthetic progestin. This document details its physicochemical properties, mechanism of action through progesterone receptor signaling, and established experimental protocols for its characterization. For comparative purposes, data on related progestins are included where specific quantitative information for **Algestone** Acetophenide is not readily available in published literature.

### **Physicochemical and Pharmacokinetic Properties**

**Algestone** acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic pregnane steroid.[1][2] It is structurally derived from  $17\alpha$ -hydroxyprogesterone.[2]

Table 1: Physicochemical Properties of **Algestone** Acetophenide



Property	Value	Reference(s)
Molecular Formula	C29H36O4	[3]
Molecular Weight	448.6 g/mol	[3]
CAS Number	24356-94-3	
Appearance	White to Off-White Crystalline Powder	_
Melting Point	150-151 °C	<del>-</del>
Solubility	Soluble in DMSO; Sparingly soluble in Chloroform; Slightly soluble in Methanol	
LogP (Calculated)	4.6	<del>-</del>
Synonyms	Alphasone Acetophenide, Deladroxone, Dihydroxyprogesterone Acetophenide, Droxone	

Table 2: Pharmacokinetic Parameters

Parameter	Value	Reference(s)
Route of Administration	Intramuscular Injection	
Elimination Half-life	~24 days	
Primary Excretion Route	Feces	_

## **Mechanism of Action and Pharmacology**

**Algestone** acetophenide is a potent progestin, acting as an agonist of the progesterone receptor (PR). This interaction is the basis for its use as a long-acting injectable contraceptive, often in combination with an estrogen like estradiol enanthate. It is reported to have a progestogenic potency approximately 2 to 5 times that of progesterone in animal studies.

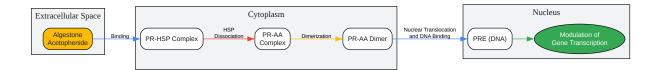


Notably, it exhibits high selectivity with no significant androgenic, antiandrogenic, estrogenic, or glucocorticoid activities.

### **Progesterone Receptor Signaling Pathway**

The primary mechanism of action for **Algestone** acetophenide involves the classical nuclear receptor signaling pathway:

- Ligand Binding: In its inactive state, the progesterone receptor (PR) is located in the
  cytoplasm, complexed with heat shock proteins (HSPs). Algestone acetophenide, being
  lipid-soluble, diffuses across the cell membrane and binds to the ligand-binding domain of
  the PR.
- Conformational Change and Dimerization: Ligand binding induces a conformational change in the PR, leading to the dissociation of HSPs. The activated receptors then form homodimers.
- Nuclear Translocation: The PR dimer translocates into the nucleus.
- DNA Binding and Gene Transcription: Within the nucleus, the PR dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) located in the promoter regions of target genes.
- Modulation of Gene Expression: The receptor-DNA complex recruits co-activators and other transcription factors, initiating the transcription of progesterone-responsive genes. This alteration in gene expression mediates the physiological effects of the progestin.



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Caption: Progesterone Receptor Signaling Pathway.

## Experimental Protocols Progesterone Receptor Competitive Binding Assay

Objective: To determine the in vitro binding affinity of **Algestone** acetophenide to the progesterone receptor.

#### Methodology:

- Receptor Source Preparation:
  - Prepare a cytosolic fraction from a tissue rich in progesterone receptors (e.g., estrogenprimed rabbit uterus) or from a cell line overexpressing the human progesterone receptor.
  - Homogenize the tissue or cells in a suitable buffer (e.g., Tris-EDTA buffer) and centrifuge at high speed to obtain the cytosol (supernatant).
  - Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).
- Competitive Binding Reaction:
  - In a series of tubes, incubate a fixed amount of the receptor preparation with a constant concentration of a radiolabeled progestin (e.g., [3H]-Progesterone or [3H]-ORG-2058).
  - Add increasing concentrations of unlabeled Algestone acetophenide (the competitor).
  - Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a large excess of unlabeled progesterone).
  - Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
- Separation of Bound and Free Ligand:
  - Add a dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand.



- Incubate for a short period on ice and then centrifuge to pellet the charcoal.
- · Quantification and Data Analysis:
  - Measure the radioactivity in the supernatant (containing the receptor-bound radioligand)
    using a liquid scintillation counter.
  - Calculate the specific binding at each competitor concentration by subtracting the nonspecific binding from the total binding.
  - Plot the percentage of specific binding against the log concentration of Algestone
    acetophenide to generate a competition curve and determine the IC50 (the concentration
    of the competitor that inhibits 50% of the specific binding).
  - The relative binding affinity (RBA) can be calculated as: (IC50 of Progesterone / IC50 of Algestone Acetophenide) x 100.

## McPhail (Clauberg) Test for In Vivo Progestational Activity

Objective: To assess the in vivo progestational potency of **Algestone** acetophenide.

#### Methodology:

- Animal Model: Use immature female rabbits (e.g., New Zealand White, ~1 kg).
- Estrogen Priming:
  - Administer daily subcutaneous injections of estradiol benzoate (e.g., 5 μ g/day ) for 6 consecutive days to induce endometrial proliferation.
- Progestin Treatment:
  - Following the estrogen priming, administer daily subcutaneous or intramuscular injections of Algestone acetophenide at various dose levels for 5 consecutive days.
  - Include a vehicle control group and a positive control group treated with progesterone.

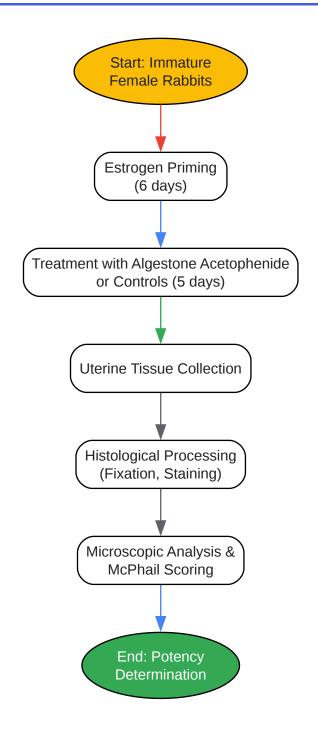
#### Foundational & Exploratory





- Tissue Collection and Histology:
  - On the day after the final injection, euthanize the animals.
  - Dissect the uteri, fix them in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin.
- Scoring and Data Analysis:
  - Microscopically evaluate the degree of endometrial glandular proliferation and score it according to the McPhail scale (0 to +4).
  - Calculate the mean McPhail score for each treatment group.
  - Determine the dose-response relationship and compare the potency of Algestone acetophenide to that of progesterone.





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Caption: McPhail Test Experimental Workflow.

## **Chemical Synthesis Outline**

The synthesis of **Algestone** acetophenide has been reported in the patent literature, with one method starting from androstenedione.



#### A Generalized Synthetic Scheme:

- Starting Material: Androstenedione cyanohydrin ketal.
- Elimination Reaction: Treatment with phosphoryl chloride (POCI3) in an alkaline medium.
- Grignard Reaction: Reaction with a methyl magnesium halide to introduce the acetyl group precursor.
- Hydroxylation and Hydrolysis: Oxidation with potassium permanganate followed by acid hydrolysis to yield a dihydroxy intermediate.
- Acetal Formation: Reaction of the dihydroxy intermediate with acetophenone in the presence
  of an acid catalyst (e.g., phosphoric acid, sulfuric acid, or p-toluenesulfonic acid) to form the
  final product, Algestone acetophenide.
- Purification: The crude product is typically purified by recrystallization.

This guide provides a foundational understanding of **Algestone** acetophenide for research and development purposes. For specific applications, it is recommended to consult the primary scientific and patent literature.

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